2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid 2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15911450
InChI: InChI=1S/C15H17N3O2/c1-17-6-8-18(9-7-17)14-5-3-11-10-12(15(19)20)2-4-13(11)16-14/h2-5,10H,6-9H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C15H17N3O2
Molecular Weight: 271.31 g/mol

2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid

CAS No.:

Cat. No.: VC15911450

Molecular Formula: C15H17N3O2

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid -

Specification

Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
IUPAC Name 2-(4-methylpiperazin-1-yl)quinoline-6-carboxylic acid
Standard InChI InChI=1S/C15H17N3O2/c1-17-6-8-18(9-7-17)14-5-3-11-10-12(15(19)20)2-4-13(11)16-14/h2-5,10H,6-9H2,1H3,(H,19,20)
Standard InChI Key XBQSBQFSSRAEIE-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)O

Introduction

Synthetic Methodology and Optimization

Reaction Pathway

The synthesis involves a two-step sequence starting from 6-bromo-2-chloroquinoline (9):

  • Amination: Heating 9 with 4-methylpiperazine in methanol at 90°C for 6–40 hours yields 6-bromo-2-(4-methylpiperazin-1-yl)quinoline (10d) .

  • Carboxylation: Treatment of 10d with n-BuLi followed by CO₂ gas insertion generates the carboxylic acid (11d) in 86% yield .

Purification and Characterization

  • Yield: 86% after recrystallization .

  • Purity: 91.36% by HPLC .

  • Key Advantages: The protocol avoids hazardous solvents, uses commercially available reagents, and achieves high regioselectivity .

CompoundR₁R₂% Inhibition (10 µM)IC₅₀ (µM)
14d4-MethylpiperazineMethyl9.31N/A
14h4-EthylpiperazineMethyl40.89N/A
13cPiperidineEthyl76.762.16

Data adapted from .

SAR Insights

  • Piperazine Substitution: Bulky, hydrophobic groups (e.g., piperidine) at R₁ enhance mGluR1 inhibition compared to smaller amines like 4-methylpiperazine .

  • Amide Side Chains: Linear alkyl chains (e.g., ethyl) at R₂ improve activity over branched or aromatic groups .

Applications and Future Directions

2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid is a versatile building block for:

  • mGluR1 Antagonists: Optimizing substituents on the piperazine and amide groups could enhance potency and selectivity.

  • CNS Drug Development: Its derivatives’ blood-brain barrier permeability and metabolic stability warrant further exploration .

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